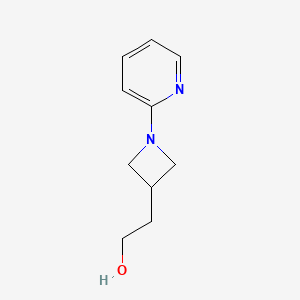

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(1-pyridin-2-ylazetidin-3-yl)ethanol |

InChI |

InChI=1S/C10H14N2O/c13-6-4-9-7-12(8-9)10-3-1-2-5-11-10/h1-3,5,9,13H,4,6-8H2 |

InChI Key |

VXWLGMXNFJHESA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC=CC=N2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Physicochemical and Pharmacological Differences

- Hydrophilicity: The ethanol chain in this compound confers greater hydrophilicity compared to its methanol analog (logP ~0.94 vs. ~1.2 estimated for methanol derivatives) . This enhances aqueous solubility, critical for bioavailability in drug development.

- Synthetic Utility: Compounds like 1-(Pyridin-2-yl)azetidin-3-ylmethanol hydrochloride (CAS 1909317-32-3) demonstrate the importance of salt formation in improving stability and handling during synthesis . In contrast, the indole-pyridine hybrid (CAS 1251579-40-4) exemplifies how heterocyclic diversity (e.g., oxadiazole rings) can modulate target binding .

- Biological Activity: Pyridinyl indoles (e.g., 2-(Pyridin-2-yl)-1H-indole) exhibit tubulin inhibition, suggesting that the azetidine-ethanol analog could similarly target cytoskeletal proteins if functionalized appropriately .

Stability and Reactivity

- Azetidine Ring Strain : The four-membered azetidine ring introduces ring strain, increasing reactivity compared to five- or six-membered analogs. This strain can be exploited in ring-opening reactions or stabilization via electron-withdrawing groups (e.g., pyridine) .

- Ethanol vs. Methanol Chains: The ethanol chain offers an additional methylene group, allowing for more flexible derivatization (e.g., phosphorylation or glycosylation) compared to methanol derivatives .

Case Study: Analogues in Drug Development

- Pioglitazone Metabolites: The compound 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol (CAS 146062-58-0) demonstrates how ethanol-pyridine derivatives serve as intermediates in synthesizing antidiabetic agents .

- Antimicrobial Applications: Thiazole derivatives (e.g., ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate) highlight the role of pyridine-azetidine hybrids in antimicrobial drug discovery .

Preparation Methods

Epoxide Ring-Opening Reactions

Azetidin-3-yl epoxides, synthesized via ozonolysis of allyl-substituted azetidines, react with water or alcohols to form diols. In the target compound, selective ring-opening of the epoxide with water in acidic media yields the 3-hydroxyethyl substituent. This method benefits from high regioselectivity but requires stringent control of pH and temperature to avoid over-oxidation.

Reduction of Ketone Intermediates

Azetidin-3-one derivatives, accessible via oxidation of secondary alcohols, are reduced to ethanol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . For instance, treatment of 1-(pyridin-2-yl)azetidin-3-one with NaBH4 in methanol at 0°C affords the ethanol derivative in 75–85% yield.

Spectroscopic Characterization and Analytical Data

Successful synthesis is validated through spectral techniques:

-

IR Spectroscopy : Absorption bands at 1690–1710 cm⁻¹ confirm C=O stretches in azetidinone intermediates, while 3200–3400 cm⁻¹ signals indicate O-H bonds in the final product.

-

¹H NMR : Distinct resonances for the azetidine ring protons appear at δ 3.8–4.2 ppm (CH₂ adjacent to N), and the ethanol moiety shows a triplet at δ 3.6 ppm (-CH₂OH) and a broad singlet at δ 1.8 ppm (OH).

-

Mass Spectrometry : Molecular ion peaks at m/z 207.1 (C₁₀H₁₃N₂O₂⁺) align with the compound’s molecular formula.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schiff Base Cyclization | 65–75 | ≥95 | High regioselectivity | Multi-step, requires protective groups |

| Haloacetyl Cyclization | 70–80 | ≥90 | Single-step ring formation | Sensitive to moisture and oxygen |

| Epoxide Ring-Opening | 60–70 | ≥85 | Direct introduction of ethanol group | Competing side reactions |

Industrial-Scale Considerations and Challenges

Scaling production necessitates addressing:

-

Purification Challenges : Azetidines’ polar nature complicates column chromatography; recrystallization from ethanol/water mixtures is preferred.

-

Catalyst Recovery : Heterogeneous catalysts like MgO nanoparticles improve recyclability but require nanofiltration infrastructure.

-

Byproduct Management : Chloride ions from cyclization steps are neutralized with NaHCO₃ washes , generating saline waste requiring treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.